molecular formula C26H28N6O4 B069676 Biotinyl-amyloid beta-protein (1-40) CAS No. 183906-14-1

Biotinyl-amyloid beta-protein (1-40)

Numéro de catalogue: B069676
Numéro CAS: 183906-14-1
Poids moléculaire: 488.5 g/mol
Clé InChI: ZVJVNSZHSNKLLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Biotinyl-amyloid beta-protein (1-40) (Biotinyl-Aβ(1-40)) is a chemically modified variant of the native Aβ(1-40) peptide, where a biotin molecule is covalently attached. This modification facilitates detection and tracking in experimental settings, particularly in studies investigating blood-brain barrier (BBB) permeability, aggregation kinetics, and cellular uptake . Aβ(1-40) itself is a 40-residue peptide derived from amyloid precursor protein (APP) proteolysis and is implicated in Alzheimer’s disease (AD) pathogenesis, particularly in cerebral amyloid angiopathy (CAA) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-amyloid beta-protein (1-40) typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

The dioxole ring can be introduced via a cyclization reaction involving appropriate diol precursors. The tetrazole moiety is often synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide. The final step involves the coupling of the tetrazole moiety with the quinoline-dioxole core, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Aggregation Behavior

Biotinylation alters Aβ1-40’s aggregation kinetics and fibril morphology:

  • Fibril Formation : Biotinylated Aβ1-40 forms twisted fibrils with distinct β-sheet structures. The presence of biotin reduces aggregation propensity compared to non-biotinylated Aβ1-40 .
  • Conformational Impact :
    • N-terminal biotinylation stabilizes α-helical structures in SDS micelles, delaying β-sheet transitions .
    • C-terminal biotinylation increases hydrophobicity, accelerating fibril maturation .
Condition Aggregation Rate (vs. Wild-Type Aβ1-40) Fibril Morphology
N-terminal biotinylation30% slowerHelix-rich, loosely packed
C-terminal biotinylation20% fasterβ-sheet-dense, rigid fibrils
With Zn²⁺ or SDSAccelerated (2–3×)Amorphous aggregates

Stability and Solubility

  • Thermal Stability : Biotinyl-Aβ1-40 retains monomeric integrity at –80°C for 6 months but aggregates at 37°C within 24 hours .
  • Solubility :
    • 10 mM in sterile water or DMSO (monomeric form) .
    • Reduced solubility in phosphate-buffered saline (PBS) due to ionic strength effects .
Storage Condition Monomer Stability Key Degradation Pathway
–80°C (lyophilized)>6 monthsOxidation of Met35
4°C (aqueous solution)1 weekHydrolysis at Asp7/Ser8

Biochemical Interactions

  • Streptavidin Binding : Biotinyl-Aβ1-40 binds streptavidin with Kd ≈ 10⁻¹⁵ M, enabling immobilization for ELISA or surface plasmon resonance (SPR) assays .
  • Cellular Uptake : Neuronally differentiated SH-SY5Y cells internalize biotinyl-Aβ1-40 within 3 hours, with lysosomal accumulation observed via confocal microscopy .
Application Experimental Use
Amyloid plaque imagingRadiolabeled biotinyl-Aβ1-40 binds senile plaques in AD brain sections (IC₅₀ = 12 nM)
Toxicity assaysInduces Ca²⁺ influx in hippocampal neurons at 200 nM
Antibody binding studiesReduced immunoreactivity with anti-Aβ40 antibodies due to steric hindrance

Functional Implications

  • Cholinergic Effects : Biotinyl-Aβ1-40 suppresses acetylcholine release in rat nucleus basalis (–38% after 30 days) without direct neurotoxicity .
  • Autophagy Modulation : Unlike Aβ1-42, biotinyl-Aβ1-40 does not activate autophagy pathways in neuronal cells .

Applications De Recherche Scientifique

Diagnostic Applications

1.1. Biomarker for Alzheimer's Disease

Biotinyl-amyloid beta-protein (1-40) serves as a significant biomarker in the diagnosis of Alzheimer's disease. Elevated levels of amyloid beta in cerebrospinal fluid and plasma are indicative of the disease. Studies have shown that patients with Alzheimer's exhibit altered concentrations of amyloid beta peptides, particularly Aβ1-40 and Aβ1-42, which can be measured using biotinylated antibodies in assays such as ELISA .

Table 1: Comparison of Amyloid Beta Levels in Alzheimer's Patients vs. Controls

Sample TypeAβ1-40 (pg/ml)Aβ1-42 (pg/ml)Control Levels (pg/ml)
Alzheimer's Patients201 (average)41 (average)173 (average)
Controls<100<10<100

Therapeutic Applications

2.1. Targeted Drug Delivery

Biotinyl-amyloid beta-protein (1-40) has been explored as a carrier for targeted drug delivery to amyloid plaques in the brains of Alzheimer's patients. The ability to selectively bind to aggregated forms of amyloid beta allows for the delivery of neuroprotective agents or amyloid-destroying molecules, potentially reducing plaque toxicity or preventing further aggregation .

Case Study: Targeted Delivery Mechanism
In a study involving transgenic mice models of Alzheimer's, biotinylated peptides were used to deliver therapeutic agents directly to amyloid plaques. Results indicated a significant reduction in plaque size and improved cognitive function among treated mice compared to controls .

Research Applications

3.1. Understanding Amyloid Clearance Mechanisms

Research utilizing biotinyl-amyloid beta-protein (1-40) has provided insights into the mechanisms by which amyloid peptides are cleared from the brain. Studies suggest that receptor-mediated transport across the blood-brain barrier plays a crucial role in this process, with proteins such as low-density lipoprotein receptor-related protein 1 being implicated .

Table 2: Clearance Rates of Amyloid Beta Peptides

Peptide Concentration (nM)Clearance Rate (%)
1550
7085
100>90

Mécanisme D'action

The mechanism of action of Biotinyl-amyloid beta-protein (1-40) involves its interaction with various molecular targets. The tetrazole moiety can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. The quinoline core may intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism.

Comparaison Avec Des Composés Similaires

Amyloid Beta-Protein (1-40) (Aβ(1-40))

  • Structural and Functional Properties: Aβ(1-40) is less amyloidogenic than Aβ(1-42) but forms soluble oligomers and protofibrils that disrupt membrane integrity . It predominantly associates with vascular amyloid deposits rather than parenchymal plaques . Biotinyl-Aβ(1-40) retains the core sequence but exhibits altered BBB transport kinetics. For example, radiolabeled Aβ(1-40) crosses the BBB via nonsaturable mechanisms, accumulating in brain parenchyma . Biotinylation may enhance detection in tracer studies without significantly modifying its inherent aggregation profile .
  • Pathological Role :
    Elevated soluble Aβ(1-40) levels correlate strongly with CAA severity, whereas Aβ(1-42) is linked to neuritic plaques . Biotinyl-Aβ(1-40) is primarily used to model Aβ clearance pathways rather than direct toxicity .

Amyloid Beta-Protein (1-42) (Aβ(1-42))

  • Aggregation and Toxicity: Aβ(1-42) is highly amyloidogenic, forming stable β-sheet-rich fibrils and neurotoxic oligomers at lower concentrations than Aβ(1-40) . It is the predominant species in senile plaques and familial AD mutations (e.g., PS1, PS2) .
  • Detection and Solubility: Aβ(1-42) is less soluble and more prone to self-assembly than Aβ(1-40). Biotinyl-Aβ(1-40)’s solubility is comparable to its native form, making it suitable for in vitro assays requiring stable monomeric preparations .

Dutch Variant Aβ(1-40) (E22Q)

  • BBB Permeability :
    The Dutch variant (associated with hereditary CAA) exhibits increased BBB permeability compared to wild-type Aβ(1-40), likely due to enhanced endothelial binding . Biotinyl-Aβ(1-40) shares similar BBB traversal mechanisms but with reduced vascular retention, as biotinylation may sterically hinder interactions with endothelial receptors .

  • Aggregation Kinetics: The Dutch mutation accelerates Aβ fibrillization.

GM1 Ganglioside-Bound Aβ(1-40)

  • Membrane Interactions :
    GM1 ganglioside clusters promote Aβ(1-40) oligomerization and membrane disruption . Biotinyl-Aβ(1-40) shows reduced affinity for GM1-rich membranes, as the biotin moiety interferes with lipid-peptide interactions critical for seeding .

Cy3-Labeled Aβ(1-40)

  • Applications :
    Cy3-Aβ(1-40) is used for real-time imaging of Aβ trafficking in vitro. Biotinyl-Aβ(1-40) is preferred for pull-down assays and Western blotting due to biotin-streptavidin affinity .
  • Structural Impact :
    Both modifications minimally perturb Aβ conformation, though Cy3’s bulkier structure may slightly alter aggregation rates compared to biotin .

Comparative Data Tables

Table 1: Key Properties of Aβ Isoforms and Modified Derivatives

Property Aβ(1-40) Aβ(1-42) Biotinyl-Aβ(1-40) Dutch Aβ(1-40) GM1-Bound Aβ(1-40)
Amyloidogenicity Moderate High Moderate High High
Solubility High Low High Moderate Low
BBB Permeability Moderate Low Moderate High Not studied
Primary Pathology CAA Plaques Research tool CAA Membrane disruption
Oligomer Stability Stable dimers Protofibrils Similar to Aβ(1-40) Aggregates Pore-forming

Research Findings and Implications

  • Aggregation Dynamics : Biotinyl-Aβ(1-40) forms oligomers detectable via single-molecule spectroscopy, with kinetics similar to unmodified Aβ(1-40) .
  • Technical Challenges : Purification of Biotinyl-Aβ(1-40) requires optimized protocols to prevent oxidation and aggregation, akin to native Aβ .

Activité Biologique

Biotinyl-amyloid beta-protein (1-40) is a modified form of the amyloid beta peptide, which plays a significant role in the pathogenesis of Alzheimer's disease (AD). The biotinylation allows for enhanced detection and targeting of amyloid plaques, which are characteristic features of AD. This article explores the biological activity of biotinyl-amyloid beta-protein (1-40), focusing on its interactions, clearance mechanisms, and implications for therapeutic strategies.

Structure and Properties

The amyloid beta peptide (Aβ) is produced from the amyloid precursor protein (APP) through enzymatic cleavage by β-secretase and γ-secretase. Aβ1-40 is a shorter variant compared to Aβ1-42, and it has been shown to form fibrils that can aggregate into plaques. The structural properties of Aβ1-40 are crucial for understanding its biological activity:

  • Conformation : Aβ1-40 can adopt various conformations, including α-helical and β-sheet structures, which influence its aggregation propensity and toxicity. Studies suggest that the C-terminal region plays a critical role in this conformational transition, affecting the peptide's aggregation state and neurotoxicity .
  • Biotinylation : The addition of a biotin group to the N-terminus enhances the peptide's ability to bind to streptavidin or other biotin-binding proteins, facilitating its use in imaging and drug delivery applications .

Binding Affinity

Biotinyl-amyloid beta-protein (1-40) exhibits selective binding to aggregated forms of Aβ while showing minimal interaction with monomeric forms. This specificity is beneficial for targeting amyloid plaques in AD patients, allowing for potential therapeutic interventions aimed at reducing plaque toxicity or promoting clearance .

Clearance Mechanisms

Research indicates that the clearance of Aβ1-40 from the brain is mediated primarily through vascular transport mechanisms across the blood-brain barrier (BBB). Key findings include:

  • Transport Proteins : The LDL receptor-related protein 1 (LRP-1) plays a significant role in mediating Aβ clearance. Antibodies against LRP-1 have been shown to inhibit this process significantly .
  • Age-related Changes : Studies have demonstrated that the efficiency of Aβ clearance diminishes with age, correlating with increased accumulation in older individuals' brains. This suggests that age-related downregulation of LRP-1 may contribute to AD pathology .

Neurotoxicity

The aggregation of Aβ peptides, including biotinyl-Aβ1-40, is associated with neurotoxic effects leading to neuronal death. The presence of aggregated forms can disrupt synaptic function and promote inflammatory responses mediated by microglia .

Study on Phagocytosis Dysfunction

A study investigated the effects of exogenous high-mobility group box 1 (HMGB1) on microglial phagocytosis of Aβ40. It was found that HMGB1 inhibited the degradation of Aβ40 by microglia, leading to increased levels within these cells and potentially delaying clearance from the brain . This highlights the complex interplay between amyloid peptides and neuroinflammatory processes in AD.

Fibril Formation and Toxicity

Another study characterized different fibril ratios of Aβ1-40 and Aβ1-42 using neuronal-like SH-SY5Y cells. The research demonstrated that varying ratios affected cellular uptake and cytotoxicity but did not significantly alter autophagy activation. This underscores the importance of fibril conformation in determining biological outcomes .

Implications for Therapeutic Strategies

The unique properties of biotinyl-Aβ1-40 open avenues for targeted therapies in Alzheimer's disease:

  • Targeted Drug Delivery : By utilizing biotinylation, drugs can be directed specifically to amyloid plaques, potentially enhancing therapeutic efficacy while minimizing systemic side effects .
  • Imaging Techniques : Biotinylated peptides can improve imaging techniques for early detection of amyloid plaques in clinical settings, aiding in timely diagnosis and intervention strategies .

Q & A

Q. Basic: How does the incorporation of a flexible LC spacer in Biotinyl-Aβ(1-40) enhance experimental detection?

The ε-aminohexanoic acid (εAhx) linker, or "flexible LC spacer," increases the accessibility of the biotin moiety in Biotinyl-Aβ(1-40) by reducing steric hindrance between the peptide and streptavidin-based detection systems. This spacer improves binding efficiency in assays such as ELISA, immunoprecipitation, or surface plasmon resonance (SPR), where biotin-streptavidin interactions are critical. Researchers should validate spacer efficacy using negative controls (e.g., non-biotinylated Aβ) to confirm specificity .

Q. Basic: What methods are recommended for quantifying Biotinyl-Aβ(1-40) in vitro?

Quantification requires orthogonal approaches:

  • ELISA : Use antibodies specific to Aβ(1-40) with cross-reactivity testing to avoid interference from biotinylation .
  • Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) : Enables high-resolution separation of monomeric and aggregated forms, with detection limits in the nanomolar range .
  • HPLC : Reverse-phase chromatography coupled with UV detection (e.g., 220 nm) ensures purity >95% and quantifies peptide concentration .
    Always include synthetic Aβ(1-40) standards and assess batch-to-batch variability.

Q. Advanced: How to design kinetic experiments to study nucleation-dependent aggregation of Biotinyl-Aβ(1-40)?

Aggregation kinetics follow a nucleation-polymerization model, where the C-terminal length (e.g., Aβ40 vs. Aβ42) dictates lag phases and fibril growth rates. Key strategies:

  • Seeding Experiments : Pre-formed fibrils of Aβ42 or Arctic Aβ(E22G) accelerate Aβ40 aggregation, mimicking pathological cross-seeding .
  • Quasielastic Light Scattering (QLS) : Monitors fibril size distribution in real-time at physiological pH (7.4) and temperature (37°C) .
  • Thioflavin T (ThT) Assays : Correlate fluorescence intensity with β-sheet content, but confirm results with atomic force microscopy (AFM) to avoid artifacts from dye interactions .

Q. Advanced: How to analyze structural transitions of Biotinyl-Aβ(1-40) using biophysical techniques?

  • Nuclear Magnetic Resonance (NMR) : Reveals residue-specific conformational changes, particularly in the central hydrophobic cluster (residues 17–21) and C-terminal region (residues 30–40). Use deuterated solvents and low-temperature conditions to stabilize transient oligomers .
  • Circular Dichroism (CD) : Track α-helix to β-sheet transitions in aqueous buffers (e.g., 10 mM phosphate, pH 7.4). Include 0.01% SDS to mimic membrane interactions .
  • Single-Molecule Anisotropy (CE-LIF) : Detects heterogeneous aggregation states by measuring rotational diffusion rates .

Q. Advanced: How to address discrepancies in neurotoxicity mechanisms of Biotinyl-Aβ(1-40) via channel formation studies?

Biotinyl-Aβ(1-40) forms cation-selective channels in lipid bilayers, but conflicting reports exist on conductance levels (40–4000 pS) and zinc modulation. Resolve discrepancies by:

  • Planar Lipid Bilayer Electrophysiology : Use asymmetric buffers (e.g., 150 mM KCl cis/15 mM KCl trans) to mimic neuronal membrane potentials. Test tromethamine (Tris) sensitivity to confirm channel identity .
  • Atomic Force Microscopy (AFM) : Image channel pores in supported lipid bilayers at nanoscale resolution. Compare with non-biotinylated Aβ(1-40) to exclude biotin-streptavidin artifacts .
  • Calcium Imaging in Neurons : Link channel activity to intracellular Ca²⁺ surges using Fluo-4 AM. Validate with Aβ40-specific inhibitors (e.g., β-sheet disruptors) .

Q. Advanced: What protocols mitigate oxidation artifacts in Biotinyl-Aβ(1-40) studies?

Methionine-35 oxidation alters aggregation kinetics and toxicity. Mitigation strategies:

  • Sample Handling : Store peptides at -80°C under argon and reconstitute in degassed buffers with 0.1% EDTA .
  • Mass Spectrometry (MS) : Perform post-experiment analysis to quantify oxidation levels (Δm/z = +16 Da for MetSO) .
  • Reducing Agents : Test TCEP (1 mM) or ascorbate (5 mM) in aggregation assays, but confirm they do not interfere with biotin-streptavidin binding .

Q. Basic: How to validate the specificity of Biotinyl-Aβ(1-40) in pull-down assays?

  • Competition Assays : Pre-incubate streptavidin beads with free biotin (10 mM) to block binding. Signal reduction >90% confirms specificity .
  • Western Blotting : Use antibodies against Aβ N-terminal epitopes (e.g., 6E10) to detect pulled-down peptides. Include APP-transfected cell lysates as negative controls .

Q. Advanced: How to reconcile conflicting data on Biotinyl-Aβ(1-40) thermodynamic vs. kinetic solubility?

Thermodynamic solubility (equilibrium monomer concentration) is less sensitive to C-terminal length than kinetic solubility (aggregation rate). Experimental approaches:

  • Sedimentation Equilibrium Centrifugation : Measure monomer concentration after prolonged incubation (7–14 days) .
  • Critical Concentration Assays : Determine the minimum peptide concentration required for spontaneous aggregation. Compare with Aβ42 to assess relative pathogenicity .

Propriétés

IUPAC Name

7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c33-26-20(11-19-12-23-24(36-17-35-23)13-22(19)27-26)14-31(9-8-18-5-2-1-3-6-18)16-25-28-29-30-32(25)15-21-7-4-10-34-21/h1-3,5-6,11-13,21H,4,7-10,14-17H2,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJVNSZHSNKLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NN=N2)CN(CCC3=CC=CC=C3)CC4=CC5=CC6=C(C=C5NC4=O)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.